molecular formula C32H58S2Sn2 B175666 5,5'-Bis(tributylstannyl)-2,2'-bithiophene CAS No. 171290-94-1

5,5'-Bis(tributylstannyl)-2,2'-bithiophene

Cat. No.: B175666
CAS No.: 171290-94-1
M. Wt: 744.4 g/mol
InChI Key: HCHJCBXNKUSQOT-UHFFFAOYSA-N
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Description

5,5’-Bis(tributylstannyl)-2,2’-bithiophene: is an organotin compound that features two thiophene rings connected by a single bond, with each thiophene ring substituted at the 5-position with a tributylstannyl group

Scientific Research Applications

5,5’-Bis(tributylstannyl)-2,2’-bithiophene has several scientific research applications:

Safety and Hazards

5,5’-Bis(tributylstannyl)-2,2’-bithiophene is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It has a danger signal word and the following hazard statements: H301, H312, H315, H319, H360FD, H372, and H410 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(tributylstannyl)-2,2’-bithiophene typically involves the lithiation of 2,2’-bithiophene followed by a reaction with tributyltin chloride. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for 5,5’-Bis(tributylstannyl)-2,2’-bithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bis(tributylstannyl)-2,2’-bithiophene undergoes several types of chemical reactions, including:

    Stille Coupling: This is a palladium-catalyzed cross-coupling reaction where the compound reacts with various halides to form new carbon-carbon bonds.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 5,5’-Bis(tributylstannyl)-2,2’-bithiophene exerts its effects is primarily through its role as a precursor in Stille coupling reactions. The tributylstannyl groups facilitate the formation of carbon-carbon bonds by transferring the organic group to the palladium catalyst, which then couples with the halide substrate. This process involves the formation of a palladium complex, oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

  • 5,5’-Bis(trimethylstannyl)-2,2’-bithiophene
  • 2,5-Bis(tributylstannyl)thiophene
  • 5,5’-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene

Comparison:

Properties

IUPAC Name

tributyl-[5-(5-tributylstannylthiophen-2-yl)thiophen-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4S2.6C4H9.2Sn/c1-3-7(9-5-1)8-4-2-6-10-8;6*1-3-4-2;;/h1-4H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHJCBXNKUSQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58S2Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441296
Record name AGN-PC-0N63KQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

744.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171290-94-1
Record name AGN-PC-0N63KQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171290-94-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5'-Bis(tributylstannyl)-2,2'-bithiophene
Reactant of Route 2
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